[1-Cyclopropyl-2-(3-methylphenoxy)ethyl]amine
Description
Properties
IUPAC Name |
1-cyclopropyl-2-(3-methylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-3-2-4-11(7-9)14-8-12(13)10-5-6-10/h2-4,7,10,12H,5-6,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROHOKGWMDIJJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Cyclopropyl-Substituted Ethylamine Intermediate
A well-documented approach to synthesize cyclopropyl ethylamine derivatives involves the use of Grignard reagents and chlorosulfonyl isocyanate intermediates, as described in patent CN106631827B. The method proceeds as follows:
| Step | Reaction Description | Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Reaction of a cyclopropyl methyl ketone (compound 1) with methyl-magnesium bromide | Anhydrous tetrahydrofuran, temperature from -50°C to 30°C, dropwise addition over 0.5–2 hours, then warming for 1–3 hours | Formation of compound 2 (cyclopropyl methyl alcohol intermediate) |
| 2 | Reaction of compound 2 with chlorosulfonyl isocyanate in dichloromethane | 0–5°C, dropwise addition, reaction continued 2–4 hours | Formation of compound 3 (chlorosulfonyl intermediate) |
| 3 | Treatment of compound 3 with aqueous sodium hydroxide | Addition of sodium hydroxide solution dropwise at 0–5°C | Formation of compound 4, the cyclopropyl ethylamine |
| 4 | Conversion of compound 4 to hydrochloride salt by treatment with HCl gas in ethyl acetate | Room temperature, reaction until completion, filtration, washing, and drying | High purity (1-cyclopropyl-1-methyl) ethylamine hydrochloride |
This sequence offers advantages such as mild reaction conditions, relatively low cost, high yield, and purity, and is amenable to scale-up production. The molar ratios are carefully controlled, e.g., chlorosulfonyl isocyanate to compound 2 at 1.1:1 to 1.3:1, and sodium hydroxide to compound 2 at 1.1:1 to 1.2:1, to optimize yield and minimize by-products.
Introduction of the 3-Methylphenoxy Group
The attachment of the 3-methylphenoxy substituent to the ethylamine skeleton typically involves nucleophilic substitution reactions where the phenoxy group acts as a nucleophile displacing a suitable leaving group on the ethylamine intermediate or its precursor.
While direct literature on the exact preparation of [1-Cyclopropyl-2-(3-methylphenoxy)ethyl]amine is limited, analogous methods for similar ether-linked amines involve:
- Reaction of 3-methylphenol (m-cresol) with an appropriate 1-cyclopropyl-2-haloethylamine or epoxide under basic or acidic catalysis.
- Use of coupling reagents in polar aprotic solvents (e.g., DMF) to facilitate ether bond formation.
- Protection/deprotection strategies if sensitive functional groups are present.
An example from related compound synthesis involves amide coupling using HATU and bases like N-ethyl-N,N-diisopropylamine in DMF, achieving high yields and purity, which suggests similar conditions could be adapted for ether formation in this compound.
Research Findings and Analysis
- The synthetic route via Grignard addition followed by chlorosulfonyl isocyanate reaction is robust and scalable, providing a reliable pathway to cyclopropyl ethylamine intermediates with high purity and yield.
- The use of mild temperatures (0–5°C) during chlorosulfonyl isocyanate addition and sodium hydroxide treatment minimizes side reactions and degradation.
- The final hydrochloride salt formation improves compound stability and facilitates handling.
- Ether bond formation with 3-methylphenol likely requires careful control of reaction conditions to avoid side reactions, with precedents suggesting the use of polar aprotic solvents and coupling reagents.
- No direct synthesis of this compound was found in open literature patents or articles, but the combination of these methods is the most plausible and efficient approach.
Summary Table of Preparation Steps
| Preparation Step | Reagents & Conditions | Outcome | Key Parameters |
|---|---|---|---|
| Grignard reaction | Cyclopropyl methyl ketone + methyl-magnesium bromide in THF, -50°C to 30°C | Cyclopropyl methyl alcohol intermediate | Reaction time 1.5–5 h, anhydrous conditions |
| Chlorosulfonyl isocyanate reaction | Compound 2 + chlorosulfonyl isocyanate in dichloromethane, 0–5°C | Chlorosulfonyl intermediate | Molar ratio 1.1–1.3:1, reaction time 2–4 h |
| Hydrolysis with NaOH | Aqueous sodium hydroxide added dropwise, 0–5°C | Cyclopropyl ethylamine | Molar ratio 1.1–1.2:1, controlled addition |
| Hydrochloride salt formation | Compound 4 + HCl gas in ethyl acetate | (1-Cyclopropyl-1-methyl) ethylamine hydrochloride | Room temperature, filtration and drying |
| Ether bond formation (proposed) | 3-Methylphenol + suitable haloethylamine or epoxide, possibly with coupling agents in DMF | This compound | Base or catalyst required, reaction time varies |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-Cyclopropyl-2-(3-methylphenoxy)ethyl]amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, alcohols, and thiols.
Major Products Formed:
Oxidation Products: Oxides, ketones, and other oxidized derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted amine derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Catalysis: [1-Cyclopropyl-2-(3-methylphenoxy)ethyl]amine can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies to understand the interactions between small molecules and biological macromolecules.
Medicine:
Pharmaceutical Research: this compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [1-Cyclopropyl-2-(3-methylphenoxy)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
[1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine
- Structural Difference: The methyl group on the phenoxy ring is at the para position (4-methyl) instead of meta (3-methyl).
- For example, para-substituted phenoxy groups often exhibit enhanced metabolic stability compared to meta isomers due to reduced steric hindrance .
- Applications : Both isomers are listed as pharmaceutical intermediates, suggesting shared utility in drug discovery .
[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine
- Structural Difference: Contains two methyl groups at the 2- and 4-positions on the phenoxy ring.
- Impact : Increased steric bulk may reduce solubility and membrane permeability but enhance selectivity for hydrophobic binding pockets in enzymes or receptors. The compound is available at 95% purity, indicating its relevance in high-precision synthetic workflows .
1-Cyclopropyl-2-(2-methylphenyl)ethanamine
- Structural Difference: The phenoxy group is replaced with a 2-methylphenyl group, eliminating the oxygen atom.
- However, the direct phenyl-ethylamine linkage may enhance lipophilicity, favoring blood-brain barrier penetration in CNS-targeted therapies .
Functional Group Variations
(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine
- Structural Difference: Features a benzylamine moiety with methoxy substituents (2,4-dimethoxy) instead of a phenoxy-ethylamine backbone.
- Impact: Methoxy groups are stronger electron donors than methyl groups, which could increase resonance stabilization and alter pharmacokinetic properties (e.g., prolonged half-life). This compound is cataloged as a building block for sp³-rich pharmacophores, highlighting its versatility in drug design .
1-Cyclopropyl-2-(4-methylphenyl)ethylamine
- Structural Difference : An ethyl group is appended to the amine nitrogen.
- Impact : N-ethyl substitution increases lipophilicity and may reduce basicity, affecting protonation states under physiological conditions. This modification is critical for optimizing bioavailability in lead compounds .
Biological Activity
[1-Cyclopropyl-2-(3-methylphenoxy)ethyl]amine is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural features. This compound, characterized by a cyclopropyl group attached to an ethylamine chain and a 3-methylphenoxy substituent, is positioned within the amine class of compounds. Its potential biological activities are linked to its interactions with various biological targets, including receptors and enzymes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may function as an inhibitor or activator depending on the target's nature. The cyclopropyl and phenoxy groups enhance its binding affinity and specificity, allowing it to participate in hydrogen bonding and electrostatic interactions with biological macromolecules.
Binding Affinity Studies
Research indicates that compounds similar to this compound often exhibit diverse biological activities. Studies utilizing techniques such as surface plasmon resonance (SPR) have demonstrated that modifications to the phenoxy group can significantly alter binding properties and biological responses.
Enzyme Interaction
The compound has been studied for its potential interactions with various enzymes. It has shown promise in inhibiting certain enzyme activities, which may lead to therapeutic applications in treating diseases where these enzymes play a critical role.
Pharmacological Assays
Preliminary pharmacological assays have indicated that this compound exhibits moderate activity against specific receptors, suggesting its potential as a lead compound for drug development. For instance, compounds with similar structures have been reported to demonstrate activity against serotonin receptors, which are crucial in the treatment of mood disorders.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds has been conducted to highlight the unique properties of this compound. The following table summarizes these comparisons:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methyl-4-(phenoxy)butan-1-amine | Longer carbon chain, different substituents | Moderate activity against serotonin receptors |
| 3-(Cyclopropylmethyl)-aniline | Cyclopropyl group, lacks phenoxy | Active against certain cancer cell lines |
| 4-(Cyclohexylmethoxy)-aniline | Cyclohexyl instead of cyclopropyl | Shows anti-inflammatory properties |
The distinct combination of the cyclopropyl and phenoxy groups in this compound contributes to its unique pharmacological profile, setting it apart from these similar compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [1-Cyclopropyl-2-(3-methylphenoxy)ethyl]amine, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution between 3-methylphenol derivatives and cyclopropyl-containing amines. A typical approach involves reacting 3-methylphenol with a pre-functionalized cyclopropane ethylamine precursor under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C . Catalysts such as Pd or Cu may enhance coupling efficiency in multi-step routes. Yield optimization requires precise control of stoichiometry, temperature, and reaction time, with purification via column chromatography or recrystallization .
Q. Which spectroscopic and chromatographic methods are used for structural characterization?
- Techniques :
- NMR Spectroscopy : H and C NMR confirm the cyclopropyl ring (δ ~0.5–1.5 ppm for cyclopropyl protons) and phenoxy group (aromatic protons at δ ~6.5–7.5 ppm) .
- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., C₁₃H₁₇NO with [M+H]⁺ = 204.1382) .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What initial biological screening protocols are recommended for this compound?
- Approach :
- Antimicrobial Assays : Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to assess IC₅₀ values .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methods :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., serotonin transporters or GPCRs). The cyclopropyl group’s rigidity and phenoxy moiety’s lipophilicity enhance target affinity .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories in explicit solvent models (e.g., TIP3P water) .
Q. How do structural modifications (e.g., fluorination) alter bioactivity?
- SAR Insights :
- Introducing fluorine at the phenyl ring (meta/para positions) increases metabolic stability and binding selectivity via hydrophobic/electronic effects. For example, 3-fluoro analogs show 2–3× higher affinity for neurotransmitter transporters .
- Replacing the ethylamine chain with bulkier groups (e.g., isopropyl) reduces blood-brain barrier penetration but improves peripheral target engagement .
Q. What strategies resolve contradictions in reported biological activity data?
- Analytical Framework :
- Cross-Study Comparison : Compare assay conditions (e.g., cell lines, incubation times). For instance, discrepancies in IC₅₀ values may arise from differences in serum content (e.g., 10% FBS vs. serum-free) .
- Meta-Analysis : Pool data from PubChem, ECHA, and peer-reviewed studies to identify trends (e.g., antimicrobial vs. neurological activity) .
Q. What challenges arise in scaling up synthesis, and how are they mitigated?
- Scale-Up Issues :
- Purity : Multi-step syntheses risk intermediate degradation; inline FTIR monitoring ensures reaction completion .
- Yield Drop : Optimize catalytic systems (e.g., switch from Pd/C to Pd(OAc)₂ with ligand support) to reduce side reactions .
Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug development?
- Mechanistic Insights :
- CYP Inhibition : Competitive inhibition of CYP3A4 (Ki ~5 µM) observed via fluorescence-based assays. Metabolite identification (LC-MS/MS) reveals hydroxylation at the cyclopropyl ring .
- Clinical Relevance : High CYP affinity may necessitate dose adjustments to avoid drug-drug interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
